molecular formula C5H8N4O B13099729 4,5-Diamino-3-methyl-6-oxopyrimidine CAS No. 824-27-1

4,5-Diamino-3-methyl-6-oxopyrimidine

Cat. No.: B13099729
CAS No.: 824-27-1
M. Wt: 140.14 g/mol
InChI Key: HRAAOQLDXBMDJS-UHFFFAOYSA-N
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Description

4,5-Diamino-3-methyl-6-oxopyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4O. This compound is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino groups at positions 4 and 5, along with a methyl group at position 3 and a keto group at position 6, makes this compound unique and significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-3-methyl-6-oxopyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with ammonia or amines, which introduces the amino groups at positions 4 and 5. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-3-methyl-6-oxopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Diamino-3-methyl-6-oxopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4,5-Diamino-3-methyl-6-oxopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

  • 2,4-Diamino-6-hydroxypyrimidine
  • 4,6-Diamino-2-methylpyrimidine
  • 5,6-Diamino-1-methylpyrimidin-4-one

Comparison: 4,5-Diamino-3-methyl-6-oxopyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it valuable in specific applications, such as its enhanced ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Properties

CAS No.

824-27-1

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5,6-diamino-1-methylpyrimidin-4-one

InChI

InChI=1S/C5H8N4O/c1-9-2-8-5(10)3(6)4(9)7/h2H,6-7H2,1H3

InChI Key

HRAAOQLDXBMDJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C(=C1N)N

Origin of Product

United States

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